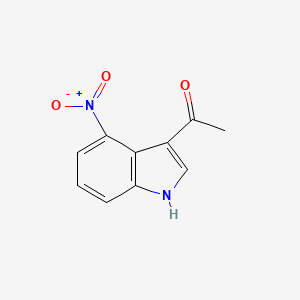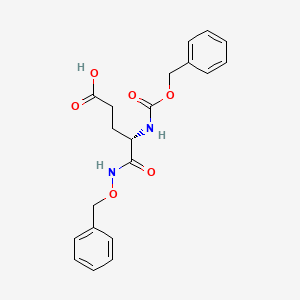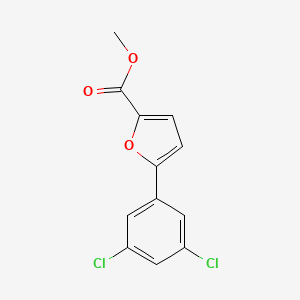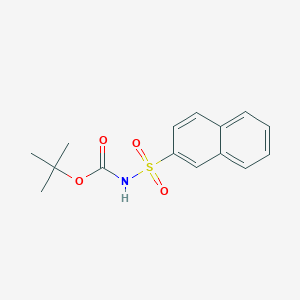
4-(3-Chlorophenyl)pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Electrochemical Properties and Charge Transfer Applications
- Tetrathiafulvalene Derivatives Synthesis : A study by (Andreu et al., 2000) described the synthesis of derivatives from 4-pyridine using a Wittig reaction. These compounds show charge transfer properties, indicating potential applications in electrochemical devices.
2. Chemoselective Synthesis Techniques
- Direct 4-Pyridination of C(sp3)–H Bonds : Research by (Hoshikawa & Inoue, 2013) demonstrated a method for substituting hydrogen in C(sp3)–H bonds with 4-pyridine. This technique is important for creating molecules with 4-pyridine structures, which have potential biological and functional applications.
3. Structural Analysis and Crystallography
- Analysis of Molecular Structure : A study by (Vimalraj & Pandiarajan, 2010) focused on the crystal structure of a compound related to 4-chlorophenylpyridine, providing insights into its molecular conformation and potential applications in crystallography and molecular design.
4. Molecular Docking and Antimicrobial Activity
- Molecular Structure and Antimicrobial Study : (Sivakumar et al., 2021) explored the vibrational study and antimicrobial activity of a pyridine derivative. This suggests applications in drug design and the study of molecular interactions.
5. Optical and Magnetic Properties in Material Science
- Study of Radical Cation Salts : Research by (Pointillart et al., 2009) on compounds formed from reactions involving 4-pyridine derivatives showed unique optical and magnetic properties. These findings are relevant to the development of materials with specific electronic and photophysical characteristics.
6. Nonlinear Optical Material Development
- Synthesis and Characterization of Organic Nonlinear Optical Materials : A study by (Menezes et al., 2014) developed a new material with high second harmonic generation efficiency. The presence of a pyridine ring in its structure indicates potential applications in nonlinear optics and optoelectronic device fabrication.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVCQVJRXNLKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461574 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)pyridine | |
CAS RN |
5957-92-6 | |
| Record name | 4-(3-chloro-phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)

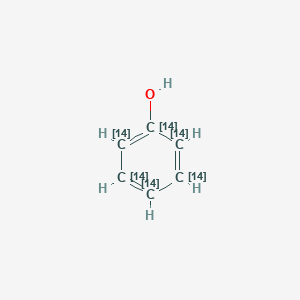
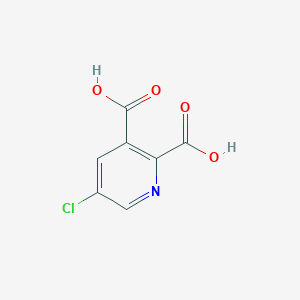
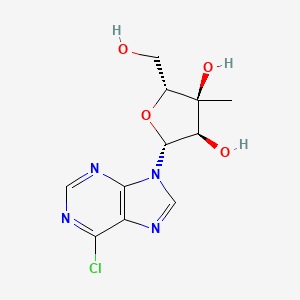
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)
